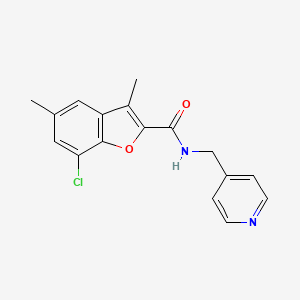
7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide, also known as GSK-3 inhibitor VIII, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase that plays a critical role in various cellular processes.
Mecanismo De Acción
7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII selectively inhibits 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide, a serine/threonine kinase that plays a critical role in various cellular processes, including glycogen synthesis, gene expression, and apoptosis. 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII binds to the ATP-binding site of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide and prevents its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects
7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been shown to have several biochemical and physiological effects, including the inhibition of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide activity, induction of apoptosis, cell cycle arrest, and improvement of insulin sensitivity and glucose metabolism. Additionally, 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been shown to protect neurons from cell death and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII is its selectivity for 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide, which minimizes off-target effects. Additionally, 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been shown to have good pharmacokinetic properties and can be administered orally. However, one of the limitations of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII is its relatively low potency, which may limit its therapeutic efficacy in certain diseases.
Direcciones Futuras
There are several future directions for the use of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII. One potential application is in the treatment of cancer, where 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII may be used in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII may be useful in the treatment of neurodegenerative disorders, where it may be used to improve cognitive function and protect neurons from cell death. Finally, further studies are needed to optimize the potency and selectivity of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII for its potential therapeutic applications.
Conclusion
In conclusion, 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII is a small molecule compound that has been extensively studied for its potential therapeutic applications. It selectively inhibits 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide, leading to the inhibition of downstream signaling pathways and the observed therapeutic effects. 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been shown to have several biochemical and physiological effects, including the inhibition of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide activity, induction of apoptosis, cell cycle arrest, and improvement of insulin sensitivity and glucose metabolism. While 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has several advantages for lab experiments, further studies are needed to optimize its potency and selectivity for its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII involves several steps, including the preparation of the starting materials, reaction with appropriate reagents, and purification of the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in several research articles.
Aplicaciones Científicas De Investigación
7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. In cancer, 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been shown to protect neurons from cell death and improve cognitive function. In diabetes, 7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism.
Propiedades
IUPAC Name |
7-chloro-3,5-dimethyl-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-10-7-13-11(2)15(22-16(13)14(18)8-10)17(21)20-9-12-3-5-19-6-4-12/h3-8H,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYSDUSOUXYIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3,5-dimethyl-N-(4-pyridinylmethyl)-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

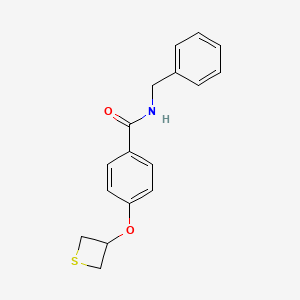
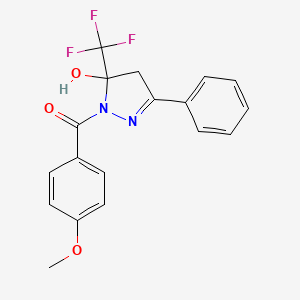
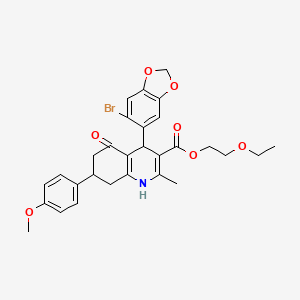
![11-[4-(dimethylamino)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5185558.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5185561.png)
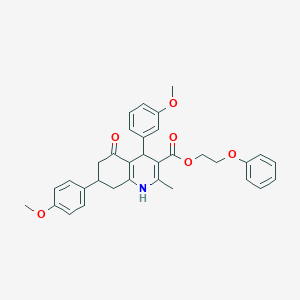
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185568.png)
![2-[4-(1H-indol-2-yl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5185588.png)
![8-iodo-6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5185597.png)
![methyl 4-({[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}amino)butanoate](/img/structure/B5185612.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B5185616.png)
![1-(4-fluorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2-piperazinone trifluoroacetate](/img/structure/B5185623.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5185625.png)
![ethyl 6-tert-butyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5185630.png)